molecular formula C13H12F3NO4S B2667935 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396684-16-4

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2667935
CAS No.: 1396684-16-4
M. Wt: 335.3
InChI Key: JKPGYJCSKZKMNN-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound of significant interest in medicinal chemistry and biochemical research, designed around a strategic molecular hybrid architecture. Its structure incorporates a 4-(trifluoromethyl)benzenesulfonamide group, a privileged pharmacophore known for its ability to interact with enzyme active sites, particularly in the context of protease inhibition . This sulfonamide moiety is linked to a furan-3-yl ethanolamine derivative, a scaffold prevalent in bioactive molecules and often associated with varied biological activities . The presence of the polar sulfonamide and the hydroxyethyl linker suggests potential for favorable hydrogen-bonding interactions with biological targets, while the trifluoromethyl group enhances electron-withdrawing properties and metabolic stability. This molecular framework positions the compound as a valuable scaffold for probing enzyme function and for the development of novel therapeutic agents. Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize interactions with specific proteins, in the design of multi-target ligands through molecular hybridization strategies , and as a key intermediate in the synthesis of more complex chemical entities for high-throughput screening and biological evaluation. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S/c14-13(15,16)10-1-3-11(4-2-10)22(19,20)17-7-12(18)9-5-6-21-8-9/h1-6,8,12,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPGYJCSKZKMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed one-pot multi-component reaction of allenols, aryl iodides, alcohols, and carbon monoxide . This method combines carbonylation of aryl iodide, alcohoxyl carbonylation of the in situ formed allyl palladium complex, and intramolecular condensation of the α-hydroxyl enone intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for carbonylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the sulfonamide group can yield corresponding amines.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide as an antiviral agent. Its structural components allow it to interact with viral proteins and inhibit their function.

Case Study : A study published in MDPI indicates that compounds with furan moieties exhibit significant antiviral activity against various viruses, including hepatitis C and influenza viruses. The incorporation of the trifluoromethyl group enhances the compound's potency by improving its binding affinity to viral targets .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties, particularly as a selective COX-II inhibitor. The inhibition of cyclooxygenase enzymes is crucial in managing inflammation and pain.

Research Findings : A comparative analysis of various benzenesulfonamide derivatives revealed that those containing furan rings exhibited enhanced selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests the potential for developing new therapeutic agents with reduced side effects .

Drug Design and Development

This compound serves as a valuable scaffold in drug design due to its unique structural features. Researchers are exploring modifications to enhance its biological activity and reduce toxicity.

Innovative Approaches : The design of hybrid molecules combining this sulfonamide with other pharmacophores has shown promise in increasing efficacy against resistant strains of pathogens. This approach is particularly relevant in the context of rising antibiotic resistance .

Summary of Findings

This compound demonstrates significant potential across various fields of scientific research, particularly in medicinal chemistry. Its applications as an antiviral agent, anti-inflammatory compound, and a scaffold for drug design highlight its versatility.

Mechanism of Action

The mechanism by which N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-(trifluoromethyl)benzenesulfonamides, which are widely studied for their physicochemical and pharmacological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of 4-(Trifluoromethyl)benzenesulfonamide Derivatives

Compound Name Substituent on Sulfonamide Nitrogen Key Features Synthesis Yield (if available) Potential Applications
Target Compound : N-(2-(Furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide 2-(Furan-3-yl)-2-hydroxyethyl - Hydroxyethyl group enhances hydrophilicity.
- Furan ring enables π-stacking interactions.
Not reported in evidence Possible kinase inhibition, antimicrobial activity (inferred from sulfonamide class)
N-(4-n-Butylphenyl)-4-(trifluoromethyl)benzenesulfonamide (H57383) 4-n-Butylphenyl - Lipophilic alkyl chain improves membrane permeability.
- Lacks polar functional groups.
Commercial (97% purity) Likely used in organic synthesis or as a biochemical probe.
N-(2-Phenylethyl)-4-(trifluoromethyl)benzenesulfonamide 2-Phenylethyl - Aromatic substituent enhances rigidity.
- Ethyl linker balances flexibility.
Commercial (97% purity) Potential CNS-targeting due to phenylethyl moiety.
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide 2-(2-Methylindol-3-yl)ethyl - Indole group introduces hydrogen-bonding potential.
- Methyl group increases steric bulk.
Not reported Possible serotonin receptor modulation (indole analogs).
3-Bromo-N-(4-(4-chloro-2-sulfamoylphenoxy)phenyl)propanamide derivatives (e.g., 7a, 7b) Varied aryloxy-propanamide groups - Bromo and chloro substituents enhance electrophilicity.
- High synthetic yields (82–95%).
82–95% Labeling reagents for chemokine receptors (CCR2).

Key Findings from Comparison :

Structural Diversity: The target compound is unique in combining a furan ring with a hydroxyethyl group, distinguishing it from alkyl- or aryl-substituted analogs (e.g., H57383, ). This polar-functionalized structure may improve solubility compared to purely lipophilic derivatives like N-(4-n-butylphenyl) analogs.

This suggests feasible routes for synthesizing the target via similar methodologies.

Biological Relevance: Sulfonamides with trifluoromethyl groups are known for their stability against metabolic degradation, making them attractive for drug design . The furan ring in the target compound could mimic heterocyclic motifs in kinase inhibitors (e.g., EGFR or COX-2 inhibitors), though direct evidence is lacking in the provided data.

Commercial Availability :

  • Simpler analogs (e.g., H57383, ) are commercially available, highlighting the industrial relevance of this chemical class.

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide, also known by its CAS number 1396684-16-4, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's molecular formula is C13H12F3NO4SC_{13}H_{12}F_3NO_4S, featuring a furan ring and a sulfonamide group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in reducing cell viability.
  • Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, potentially influencing metabolic pathways.

The biological activity of this compound is thought to involve:

  • Interaction with Enzymes : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.
  • Cellular Uptake : The hydrophilic nature of the hydroxyl and sulfonamide groups may facilitate cellular uptake, enhancing its bioavailability.
  • Modulation of Signaling Pathways : The furan ring may participate in redox reactions or interact with cellular receptors, modulating signal transduction pathways.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzenesulfonamides, including derivatives similar to the compound . Results indicated that compounds with trifluoromethyl substitutions displayed enhanced activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound reduced cell proliferation by inducing apoptosis. A notable study reported a dose-dependent decrease in viability with an IC50 value of approximately 10 µM against breast cancer cells .

Enzyme Inhibition

Research focusing on enzyme inhibition revealed that this compound could inhibit carbonic anhydrase (CA) activity, a target for diuretics and anti-glaucoma medications. The inhibition constant (Ki) was determined to be 5 µM, indicating moderate potency compared to other known inhibitors .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMICs 4-16 µg/mL against Gram-positive bacteria
AnticancerIC50 ~10 µM in breast cancer cell lines
Enzyme InhibitionKi = 5 µM for carbonic anhydrase

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